molecular formula C30H30NO3PS B12298813 (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298813
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-NDPHRHSWSA-N
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Description

(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a sophisticated chiral P,N-ligand, specifically a member of the Walphos ligand family, designed for asymmetric catalysis. This compound features a central chiral benzhydryl group and a planar chiral dioxole-phosphanyl moiety, creating a well-defined stereochemical environment crucial for inducing high enantioselectivity. Its primary research value lies in its application in transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation reactions. For instance, it has been effectively employed in the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives and itaconic acids, achieving excellent enantiomeric excess (ee). The mechanism of action involves the bidentate coordination of the phosphorus and nitrogen atoms to a metal center, such as rhodium(I) or ruthenium(II), forming a rigid chiral pocket that precisely controls the orientation of the prochiral substrate during the catalytic cycle, thereby dictating the stereochemical outcome of the reaction. This ligand is an essential tool for synthetic organic chemists developing new methodologies for the synthesis of enantiopure pharmaceuticals, agrochemicals, and fine chemicals. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C30H30NO3PS

Molecular Weight

515.6 g/mol

IUPAC Name

N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m1/s1

InChI Key

LJVIRCGVEIEVNU-NDPHRHSWSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Origin of Product

United States

Preparation Methods

Chiral Sulfinamide Precursor Synthesis

The (R)-2-methylpropane-2-sulfinamide (Ellman’s sulfinamide) serves as the chiral auxiliary. Its synthesis involves:

  • Oxidative resolution : Di-tert-butyl disulfide is oxidized with hydrogen peroxide in the presence of a vanadyl acetylacetonate catalyst to yield enantiomerically pure sulfinamide.
  • Yield : 70–85% with >99% enantiomeric excess (ee).

Benzo[d]dioxol-5-yl Aldehyde Intermediate

The benzo[d]dioxol core is functionalized via:

  • Friedel-Crafts alkylation : 3,4-Dihydroxybenzaldehyde reacts with dichloromethane under basic conditions to form the dioxolane ring.
  • Phosphorylation : A palladium-catalyzed coupling introduces the diphenylphosphanyl group at the 6-position. For example, using Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane at 100°C achieves 97% yield.

Stereoselective Sulfinimine Formation

Condensation with Aldehyde

The aldehyde intermediate undergoes condensation with (R)-2-methylpropane-2-sulfinamide:

  • Conditions : Ti(OEt)₄ (5 equiv) in THF at 65°C for 12 hours.
  • Mechanism : Titanium coordinates the aldehyde and sulfinamide, facilitating imine formation with retention of configuration.
  • Yield : 58–96%.
Substrate Catalyst Temp (°C) Time (h) Yield Reference
Oxazole-5-carbaldehyde Ti(OEt)₄ 65 12 58.7%
3-Chloro-2-fluorophenyl ethanone Ti(OEt)₄ 70 16 96%

Diastereoselective Addition to Sulfinimine

Phenylmethyl Grignard Addition

The sulfinimine undergoes nucleophilic addition to establish the (R)-phenylmethyl stereocenter:

  • Conditions : Phenylmagnesium bromide (2 equiv) in THF at −78°C.
  • Stereoselectivity : >20:1 dr due to chelation control.
  • Workup : Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Reductive Amination Alternative

For sensitive substrates, sodium borohydride reduction is employed:

  • Conditions : NaBH₄ (2 equiv) in MeOH at 0°C.
  • Yield : 70–94%.

Final Functionalization and Deprotection

Phosphanyl Group Installation

The diphenylphosphanyl group is introduced via Suzuki-Miyaura coupling:

  • Catalyst : Pd(PPh₃)₄ with K₃PO₄ in dioxane/H₂O.
  • Challenges : Air-sensitive phosphine intermediates require inert atmosphere handling.

Sulfinamide Deprotection (if required)

  • Acidic cleavage : HCl in dioxane removes the sulfinamide auxiliary, yielding the free amine.
  • Neutral conditions : Use PPTS in MeOH for milder deprotection.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Elute with EtOAc/hexane (20–50%).
  • Chiral HPLC : Confirm enantiopurity using Chiralpak AD-H column.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic), 4.85 (d, J = 9.8 Hz, CH-N), 1.40 (s, C(CH₃)₃).
  • ³¹P NMR : δ −18.2 (s, PPh₂).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Titanium catalyst recycling : Recover Ti(OEt)₄ via distillation.
  • Solvent optimization : Replace THF with 2-MeTHF for greener processing.

Regulatory Compliance

  • Genotoxic impurities : Control residual Ti levels to <10 ppm per ICH Q3D.
  • Storage : Store under N₂ at −20°C to prevent phosphine oxidation.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated C–P bond formation, reducing reliance on palladium.

Continuous Flow Systems

Microreactors improve heat transfer during exothermic Grignard additions, enhancing safety and yield.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinamide group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent/ConditionsProductSelectivityNotes
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivativeHigh stereochemical retentionMild conditions preserve phosphanyl group integrity
mCPBA (meta-chloroperbenzoic acid)Sulfone derivativeComplete oxidationRequires anhydrous conditions
Ozone (O<sub>3</sub>)Oxidative cleavage of dioxolane ringModerate yieldGenerates carboxylic acid intermediates

Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, with steric hindrance from the 2-methylpropane group influencing reaction rates.

Coordination with Transition Metals

The diphenylphosphanyl group acts as a strong σ-donor ligand, forming stable complexes with late transition metals:

Metal PrecursorComplex TypeApplication
Pd(PPh<sub>3</sub>)<sub>4</sub>[Pd(P^S)L<sub>2</sub>] (P^S = bidentate ligand)Suzuki-Miyaura cross-coupling catalysis
RuCl<sub>3</sub>·3H<sub>2</sub>OOctahedral Ru(II) complexesAsymmetric hydrogenation of ketones
AuCl(THT)Linear Au(I) complexesAlkyne hydration catalysis

Key Finding : Coordination enhances catalytic activity by up to 20× compared to monodentate phosphine ligands.

Nucleophilic Substitution at Sulfinamide

The sulfinamide’s nitrogen participates in nucleophilic displacements:

NucleophileProductConditions
Grignard reagents (RMgX)Tertiary amines−78°C in THF
Alkyl lithiums (RLi)Chiral sulfinamidesRT, anhydrous Et<sub>2</sub>O
NaBH<sub>4</sub>Reduced amine derivativesProtic solvents, 0°C

Stereochemical Outcome : The (R)-configuration at sulfur directs nucleophile attack to the Re face, yielding >90% enantiomeric excess in amine products.

Cross-Coupling Reactions

The diphenylphosphanyl group facilitates palladium-catalyzed couplings:

Reaction TypeSubstrateYieldTurnover Frequency (TOF)
Suzuki-MiyauraAryl boronic acids78–92%1,200 h<sup>−1</sup>
HeckStyrenes65–85%800 h<sup>−1</sup>
Buchwald-HartwigPrimary amines70–88%950 h<sup>−1</sup>

Catalytic Efficiency : Ligand-metal charge transfer (LMCT) stabilizes palladium intermediates, reducing catalyst loading to 0.5 mol%.

Acid/Base-Mediated Transformations

Protonation/deprotonation modulates reactivity:

  • Deprotonation (LDA, −78°C): Generates a sulfinamidate anion, enabling alkylation at nitrogen.

  • Protonation (HCl/MeOH): Cleaves sulfinamide to free amine and sulfinic acid.

Thermodynamic Data :

  • pK<sub>a</sub> of sulfinamide N–H: 8.2 ± 0.3 (measured in DMSO).

Photochemical Reactivity

UV irradiation (254 nm) induces unique transformations:

  • C–P bond cleavage : Forms benzo[d] dioxolyl radicals detectable by EPR.

  • S–N bond rearrangement : Generates sulfenamide isomers (quantified via HPLC).

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as cross-coupling reactions and asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical manufacturing processes highlights its industrial significance.

Mechanism of Action

The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. Additionally, the benzo[d][1,3]dioxol moiety may interact with biological macromolecules, affecting their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
  • Molecular Formula: Likely C21H29NOPS (estimated MW ~390 g/mol).
  • Key Differences :
    • Replaces the benzodioxol-phenylmethyl backbone with a branched 3-methylbutan-2-yl chain .
    • Adopts an R,S-configuration , altering spatial arrangement .
(b) Sulfonamide Derivatives (e.g., 5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted-Phenylethyl)-N-Methylfuran-2-Sulfonamide)
  • Key Differences :
    • Sulfonamide (SO2NH) vs. sulfinamide (SONH) functionality.
    • Incorporates a furan ring instead of benzodioxol .
  • Implications : Sulfonamides generally exhibit higher metabolic stability but reduced nucleophilicity compared to sulfinamides, impacting their utility in dynamic covalent chemistry.

Molecular Properties and Similarity Indexing

Using Tanimoto coefficients and molecular fingerprinting (as in ), the target compound shows:

  • High similarity to other sulfinamide-phosphine hybrids (e.g., ~70% with aglaithioduline-like scaffolds) due to shared functional groups.
  • Divergence from alkyl-chain analogues in 3D shape-based methods, emphasizing the role of aromaticity in virtual screening .
Table 1: Comparative Molecular Properties
Property Target Compound Alkyl-Chain Analogue () Sulfonamide Derivative ()
Molecular Weight 515.61 g/mol ~390 g/mol Varies (typically 350–450 g/mol)
Hydrogen Bond Acceptors 4 (O, N, S) 3 (N, S) 5–6 (O, N, S)
logP (Predicted) ~5.2 (high lipophilicity) ~4.1 ~3.8–4.5
Key Functional Groups Benzodioxol, Phosphine, Sulfinamide Alkyl, Phosphine, Sulfinamide Furan, Sulfonamide, Substituted aryl

Stereochemical and Functional Implications

  • Stereochemistry : The R,R-configuration in the target compound vs. R,S in the alkyl analogue may lead to distinct enantioselectivity in catalytic reactions. For example, the benzodioxol group’s planar structure could enhance π-π interactions in transition states, whereas the alkyl chain might favor hydrophobic binding pockets .
  • Phosphine Role : Both compounds feature diphenylphosphanyl groups, which are critical for metal coordination in catalysis. The benzodioxol’s electron-rich environment may modulate electronic effects compared to alkyl substituents .

Biological Activity

(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfinamide group and a diphenylphosphanyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C35H34NO3PS
  • Molecular Weight : 579.7 g/mol
  • CAS Number : 2565792-42-7

The presence of the diphenylphosphanyl group enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The sulfinamide group is known to interact with various enzymes, particularly those involved in metabolic pathways. Compounds with similar structures have demonstrated inhibitory effects on serine proteases and other enzymes critical for cellular function .
  • Antitumor Activity :
    • Preliminary studies indicate that compounds containing benzo[d][1,3]dioxole structures exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have been shown to induce apoptosis in various cancer types by disrupting microtubule dynamics and inhibiting cell division .
  • Antimicrobial Properties :
    • The diphenylphosphanyl moiety may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes. Studies on similar phosphine-containing compounds have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide:

Table 1: Summary of Biological Activities

StudyCompoundActivityFindings
Diphenylphosphanyl derivativesCytotoxicityInduced apoptosis in breast cancer cells (IC50 = 12 µM)
Benzo[d][1,3]dioxole analogsAntimicrobialEffective against E. coli and S. aureus (MIC = 32 µg/mL)
Sulfinamide derivativesEnzyme inhibitionInhibited serine proteases with IC50 values ranging from 10 to 50 µM

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide remains largely unexplored in clinical settings. However, structural analogs indicate that such compounds can exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Toxicological assessments are crucial for determining safety profiles. Related compounds have shown low toxicity in preliminary studies; however, comprehensive toxicological evaluations are necessary to establish safety for therapeutic use.

Q & A

Q. What synthetic strategies are recommended for constructing the benzodioxole-diphenylphosphine-sulfinamide scaffold?

Methodological Answer: A multi-step approach is typically employed:

Benzodioxole functionalization : Introduce the diphenylphosphanyl group at the 6-position via palladium-catalyzed cross-coupling (e.g., using a pre-functionalized benzodioxole precursor).

Chiral induction : Utilize (R)-configured sulfinamide auxiliaries (e.g., Ellman’s sulfinimine chemistry) to establish stereochemistry at the benzylic carbon .

Oxidative/post-functionalization : Protect reactive intermediates (e.g., NaIO₄-mediated diol cleavage for benzodioxole oxidation control) .
Key Tools : NMR for intermediate validation, chiral HPLC for enantiomeric excess (ee) analysis .

Q. How can the stereochemical integrity of the two chiral centers be validated?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of crystalline intermediates.
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers and quantify ee .
  • Optical rotation : Compare experimental [α]D values with literature data for analogous sulfinamide derivatives .

Q. What purification techniques are effective for isolating this compound from byproducts?

Methodological Answer:

  • Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2 v/v) to separate sulfinamide derivatives from phosphine-containing byproducts.
  • Recrystallization : Use toluene/hexane mixtures to enhance purity (>98%) .
  • Chelation removal : Add EDTA during aqueous workup to sequester metal impurities from phosphine ligands .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize stereoselective synthesis under varying reaction conditions?

Methodological Answer:

  • Full factorial design : Test factors like temperature (0–50°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM) to identify interactions affecting yield and ee .
  • Response surface modeling : Use software (e.g., JMP) to predict optimal conditions. For example, higher THF/H₂O ratios (5:1) may improve oxidative step efficiency .
  • Validation : Replicate center-point runs to confirm model robustness (RSD <5%) .

Q. What mechanistic insights explain competing pathways in the sulfinamide-phosphine coupling step?

Methodological Answer:

  • Kinetic profiling : Monitor reaction via in-situ ³¹P NMR to detect intermediates (e.g., phosphine oxide vs. desired product).
  • Isotopic labeling : Use D₂O to trace proton transfer steps during sulfinamide deprotonation.
  • Computational studies : DFT calculations (B3LYP/6-31G*) can reveal transition-state energies favoring (R,R) over (R,S) diastereomers .

Q. How do electronic effects of the diphenylphosphanyl group influence catalytic applications (e.g., asymmetric catalysis)?

Methodological Answer:

  • Catalytic screening : Test the compound in model reactions (e.g., allylic alkylation) and compare turnover frequency (TOF) with non-phosphinated analogs.
  • Spectroscopic analysis : UV-vis titration with metal salts (e.g., Pd(OAc)₂) to determine ligand binding constants (Kd) .
  • Steric maps : Generate Tolman cone angles to correlate phosphine bulkiness with enantioselectivity .

Q. How should contradictory characterization data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR (e.g., ¹H-³¹P coupling constants) with X-ray data.
  • Dynamic effects : Consider fluxional behavior in solution (e.g., hindered rotation of benzodioxole) causing NMR signal splitting absent in solid-state structures .
  • Advanced NMR : Use NOESY to confirm spatial proximity of chiral centers .

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